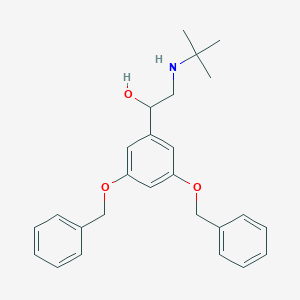

3,5-Dibenzyloxy terbutalline

概要

説明

3,5-Dibenzyloxy terbutalline is a chemical compound used in scientific research . It has diverse applications, including drug development and medical studies. Its unique properties make it a valuable tool for exploring various biological processes.

Synthesis Analysis

The synthesis of 3,5-Dibenzyloxy terbutalline involves the use of 3,5-dibenzyloxy acetophenone as a starting material . The process adopts dibromohydantoin as a bromination reagent in key steps .Molecular Structure Analysis

The molecular formula of 3,5-Dibenzyloxy terbutalline is C26H31NO3 . Its molecular weight is 405.52900 . The structure of this compound is complex, with multiple functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,5-Dibenzyloxy terbutalline include bromination and condensation reactions . The process also involves hydrogenation reduction debenzylation .科学的研究の応用

Proteomics Research

Terbutaline 3,5-Dibenzyl Ether: is utilized in proteomics research due to its potential in protein interaction studies . The compound’s structure allows for selective binding to certain protein targets, which can be useful in identifying protein-protein interactions and understanding cellular processes at the molecular level.

Synthetic Intermediate for Bronchodilators

This compound serves as a key intermediate in the synthesis of terbutaline , a clinically used bronchodilator . The synthetic pathway involves bromination and condensation reactions, highlighting its importance in pharmaceutical manufacturing.

Catalysis in Etherification Reactions

In the field of catalysis, 3,5-Dibenzyloxy terbutalline is studied for its role in etherification reactions . Researchers explore various reaction mechanisms where this compound could improve the efficiency and selectivity of ether formation, which is fundamental in creating a variety of chemical products.

Antioxidant Properties

The antioxidant properties of 3,5-Dibenzyloxy terbutalline are of interest in academic research. Antioxidants are crucial in combating oxidative stress in biological systems, and this compound’s efficacy and potential applications in this area are under investigation.

Anti-inflammatory Activities

The anti-inflammatory activities associated with 3,5-Dibenzyloxy terbutalline are being explored for therapeutic applications. Understanding how this compound modulates inflammatory pathways can lead to the development of new anti-inflammatory drugs.

Glycerol Etherification Studies

Terbutaline 3,5-Dibenzyl Ether: is relevant in studies focusing on glycerol etherification . This process is significant in the production of biofuels and other industrial chemicals, where the compound’s role in improving reaction outcomes is examined.

Pharmaceutical Chemical Research

As a pharmaceutical chemical, 3,5-Dibenzyloxy terbutalline is involved in the development of new medicinal compounds . Its structural features make it a valuable building block for creating novel therapeutic agents.

Environmental Chemistry

In environmental chemistry, the compound’s potential in green chemistry applications is considered . Its use in environmentally friendly synthetic methods contributes to reducing pollution and enhancing sustainability in chemical processes.

作用機序

Target of Action

Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .

Mode of Action

The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Terbutaline 3,5-Dibenzyl Ether leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .

Pharmacokinetics

The pharmacokinetics of Terbutaline, the parent compound of Terbutaline 3,5-Dibenzyl Ether, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .

Result of Action

The primary result of the action of Terbutaline 3,5-Dibenzyl Ether is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .

Action Environment

The action of Terbutaline 3,5-Dibenzyl Ether can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBOZEACKUKEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614073 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbutaline 3,5-Dibenzyl Ether | |

CAS RN |

28924-25-6 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

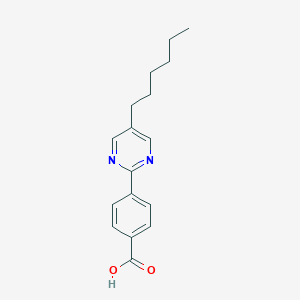

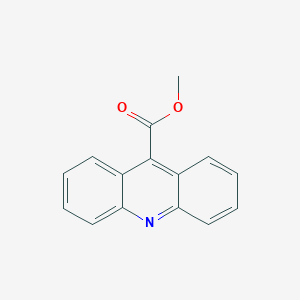

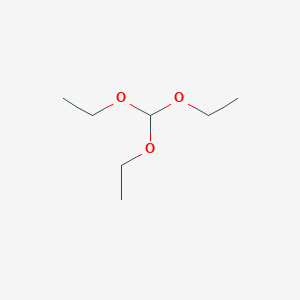

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

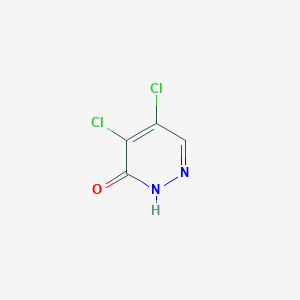

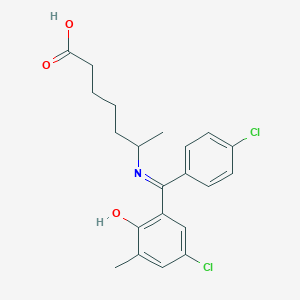

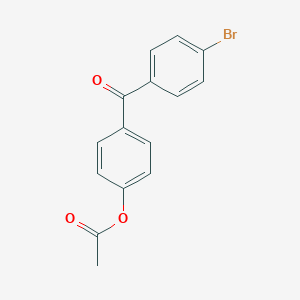

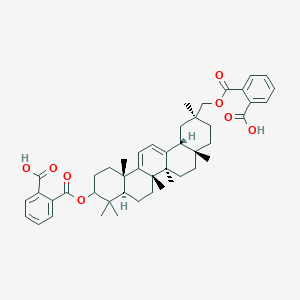

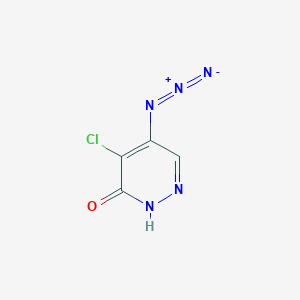

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)

![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)

![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)